molecular formula C19H14N2O2S B5699040 3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No. B5699040
M. Wt: 334.4 g/mol
InChI Key: PUQBAJMHTFYLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one, commonly known as MPTC, is a synthetic compound that has shown potential in various scientific research applications. MPTC belongs to the class of chromone derivatives that possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of MPTC is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in the progression of cancer, inflammation, and oxidative stress. MPTC has also been reported to modulate various signaling pathways involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MPTC has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. MPTC has also been reported to reduce inflammation and oxidative stress in various animal models. Furthermore, MPTC has been shown to improve glucose metabolism and reduce lipid peroxidation in diabetic animals.

Advantages and Limitations for Lab Experiments

MPTC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MPTC is also stable and can be stored for long periods without degradation. However, MPTC has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous systems. Furthermore, MPTC has not been extensively studied for its toxicity and safety profile.

Future Directions

There are several future directions for the study of MPTC. Firstly, the mechanism of action of MPTC needs to be fully elucidated. Secondly, the toxicity and safety profile of MPTC need to be studied in detail. Thirdly, the potential of MPTC in the treatment of various diseases needs to be explored further. Finally, the development of novel analogs of MPTC with improved pharmacological properties should be pursued.
Conclusion:
In conclusion, MPTC is a synthetic compound that has shown potential in various scientific research applications. It possesses antitumor, anti-inflammatory, and antioxidant activities and has shown potential in the treatment of various diseases. The synthesis of MPTC is relatively simple, and it can be easily synthesized in large quantities. However, further studies are needed to fully elucidate the mechanism of action, toxicity, and safety profile of MPTC.

Synthesis Methods

The synthesis of MPTC involves the reaction of 3-methyl-2-benzothiazolinone and 3-aminobenzoic acid in the presence of phosphorus oxychloride. The reaction mixture is then treated with 4-methylthio-2-oxo-2H-chromene-3-carboxylic acid to obtain MPTC. This synthesis method has been reported to yield MPTC in good yields and high purity.

Scientific Research Applications

MPTC has been extensively studied for its potential in various scientific research applications. It has been reported to possess antitumor, anti-inflammatory, and antioxidant activities. MPTC has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, MPTC has been studied for its potential in the treatment of diabetes and cardiovascular diseases.

properties

IUPAC Name

3-[2-(3-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-5-4-7-14(9-12)20-19-21-16(11-24-19)15-10-13-6-2-3-8-17(13)23-18(15)22/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQBAJMHTFYLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

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